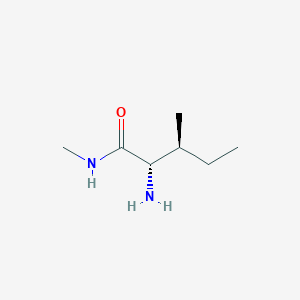

(2S,3S)-2-amino-N,3-dimethylpentanamide

Description

Contextualization of Chiral Amide Scaffolds within Stereoselective Synthesis

Chiral amide scaffolds are fundamental components in the toolkit of asymmetric synthesis. Their utility stems from their ability to create a chiral environment that can influence the stereochemical course of a reaction. Amides can act as chiral auxiliaries, which are stereogenic groups temporarily incorporated into a substrate to direct a diastereoselective transformation. After the desired stereocenter is set, the auxiliary can be cleaved, having served its purpose of inducing chirality. The conformational rigidity often associated with amide bonds, due to resonance stabilization, allows for predictable shielding of one face of a reactive intermediate, leading to high levels of stereocontrol. The synthesis of chiral amides themselves has seen significant advancements, with a focus on racemization-free coupling reagents to ensure the enantiopurity of the final product. researchgate.net

The Indispensable Role of Absolute Stereochemistry in Designing Complex Molecular Architectures

Absolute stereochemistry refers to the precise three-dimensional arrangement of atoms at a chiral center, commonly designated by the Cahn-Ingold-Prelog (R/S) nomenclature. nih.gov This structural feature is not a mere chemical curiosity; it is a critical determinant of a molecule's function, particularly in biological systems. researchgate.netnih.gov Enzymes and receptors, themselves chiral entities, often exhibit a high degree of stereospecificity, meaning they will interact with only one enantiomer of a chiral molecule. nih.govresearchgate.net This principle is of paramount importance in medicinal chemistry, where the desired therapeutic effect is often associated with one enantiomer, while the other may be inactive or even elicit undesirable side effects. utexas.edu Therefore, the ability to design and synthesize molecules with a defined absolute stereochemistry is fundamental to the development of safe and effective pharmaceuticals. utexas.edu The U.S. Food and Drug Administration (FDA) has established guidelines that underscore the importance of understanding the pharmacological profiles of individual enantiomers in drug development. utexas.edu

Historical Trajectories and Contemporary Trends in Chiral Amino Acid Derivative Research

The study of chiral amino acid derivatives has a long and storied history, dating back to the foundational work on the nature of proteins and their constituent building blocks. Initially, research focused on the isolation and characterization of the naturally occurring L-amino acids. However, the field has expanded dramatically, with synthetic chemists developing methods to access not only the natural L-amino acids but also their "unnatural" D-enantiomers and a vast array of other non-proteinogenic amino acid derivatives.

Contemporary research in this area is driven by the need for novel molecular entities with tailored properties. A significant trend is the incorporation of N-methylated amino acids into peptides and other bioactive molecules. N-methylation can confer several advantageous properties, including increased resistance to proteolytic degradation, enhanced membrane permeability, and improved conformational stability. These modifications can lead to compounds with better pharmacokinetic profiles, making them more suitable as drug candidates. The synthesis of these derivatives often requires specialized techniques to control both the stereochemistry at the α-carbon and to achieve selective N-alkylation.

Defining Research Gaps and Proposing Novel Avenues for (2S,3S)-2-amino-N,3-dimethylpentanamide

(2S,3S)-2-amino-N,3-dimethylpentanamide is a chiral amide derivative of the proteinogenic amino acid L-isoleucine. A thorough review of the current scientific literature reveals a significant research gap concerning this specific compound. While extensive research exists on L-isoleucine and various N-methylated amino acids, dedicated studies on the synthesis, characterization, and application of (2S,3S)-2-amino-N,3-dimethylpentanamide are notably absent.

This lack of information presents a compelling opportunity for future research. Novel avenues of investigation could include:

Physicochemical and Spectroscopic Characterization: A comprehensive analysis of the compound's properties is essential. This would involve determining its melting point, solubility in various solvents, and optical rotation. Detailed spectroscopic characterization using NMR (¹H, ¹³C), IR, and mass spectrometry would provide crucial structural information.

Conformational Analysis: The presence of an N-methyl group can significantly influence the conformational preferences of the amide bond (cis/trans isomerization). Investigating the conformational dynamics of (2S,3S)-2-amino-N,3-dimethylpentanamide through computational modeling and advanced NMR techniques would provide valuable insights into its three-dimensional structure.

Applications in Medicinal Chemistry: Given that N-methylation can enhance the drug-like properties of molecules, (2S,3S)-2-amino-N,3-dimethylpentanamide could serve as a valuable building block in medicinal chemistry. It could be incorporated into peptide-based therapeutics to improve their stability and bioavailability. Furthermore, its potential as a standalone bioactive molecule could be explored through screening in various biological assays.

Material Science Applications: The defined stereochemistry and potential for hydrogen bonding make this compound an interesting candidate for the development of novel chiral materials, such as organocatalysts or components of chiral polymers.

The exploration of these research avenues would not only fill the existing knowledge gap but also potentially unlock new applications for this unique chiral amide.

Detailed Research Findings

Proposed Synthetic Route

A plausible and efficient synthesis of (2S,3S)-2-amino-N,3-dimethylpentanamide can be envisioned starting from the commercially available L-isoleucine. The proposed multi-step synthesis would involve protection of the amino and carboxyl groups, followed by N-methylation, and concluding with amidation and deprotection.

Scheme 1: Proposed Synthesis of (2S,3S)-2-amino-N,3-dimethylpentanamide

Protection of L-isoleucine: The synthesis would commence with the protection of the amino group of L-isoleucine, for instance, with a tert-butyloxycarbonyl (Boc) group, and esterification of the carboxylic acid, for example, as a methyl ester. This would yield (2S,3S)-methyl 2-(tert-butoxycarbonylamino)-3-methylpentanoate.

N-methylation: The protected isoleucine derivative would then undergo N-methylation. A common method for this transformation is the use of a strong base, such as sodium hydride, to deprotonate the amide nitrogen, followed by reaction with an electrophilic methyl source like methyl iodide. This step would produce (2S,3S)-methyl 2-((tert-butoxycarbonyl)(methyl)amino)-3-methylpentanoate.

Amidation: The methyl ester can be converted to the primary amide through aminolysis. This is typically achieved by treating the ester with ammonia (B1221849) or a protected form of ammonia.

Deprotection: The final step would involve the removal of the Boc protecting group under acidic conditions, for example, with trifluoroacetic acid, to yield the target compound, (2S,3S)-2-amino-N,3-dimethylpentanamide.

Careful control of reaction conditions at each step would be crucial to minimize racemization and ensure the retention of the desired (2S,3S) stereochemistry.

Predicted Physicochemical Properties

The physicochemical properties of (2S,3S)-2-amino-N,3-dimethylpentanamide can be predicted based on its structure and data from similar N-methylated amino acid derivatives.

| Property | Predicted Value/Characteristic |

| Molecular Formula | C₇H₁₆N₂O |

| Molecular Weight | 144.22 g/mol |

| Appearance | White to off-white solid |

| Melting Point | Expected to be a crystalline solid with a defined melting point. |

| Solubility | Likely to be soluble in polar organic solvents such as methanol (B129727), ethanol, and DMSO. Increased aqueous solubility compared to its non-N-methylated counterpart is predicted. |

| Optical Rotation | Expected to be optically active, exhibiting a specific rotation value. |

| Lipophilicity (ClogP) | Predicted to have a higher ClogP value than the corresponding non-N-methylated amide, indicating increased lipophilicity. |

Note: The values in this table are predictions based on the chemical structure and data from analogous compounds. Experimental verification is required.

Predicted Spectroscopic Data

The following spectroscopic data are predicted for (2S,3S)-2-amino-N,3-dimethylpentanamide based on the analysis of similar structures.

| Spectroscopic Technique | Predicted Salient Features |

| ¹H NMR | - A singlet corresponding to the N-methyl protons. - A doublet for the C3-methyl protons. - A multiplet for the C3 proton. - A multiplet for the C4 methylene (B1212753) protons. - A triplet for the C5 methyl protons. - A signal for the α-proton (C2-H). - Broad signals for the primary amine protons. |

| ¹³C NMR | - A signal for the N-methyl carbon. - Signals for the C3-methyl and C5-methyl carbons. - A signal for the C4 methylene carbon. - Signals for the C2 and C3 methine carbons. - A signal for the amide carbonyl carbon. |

| IR (Infrared) Spectroscopy | - N-H stretching vibrations for the primary amine. - C-H stretching vibrations for the alkyl groups. - A strong C=O stretching vibration for the amide carbonyl. - N-H bending vibrations. |

| Mass Spectrometry (MS) | - A molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ corresponding to the molecular weight of the compound. - Characteristic fragmentation patterns resulting from the loss of small neutral molecules or radicals. |

Note: The predicted chemical shifts and coupling constants in NMR, as well as the exact wavenumbers in IR, would require experimental determination or high-level computational modeling.

Structure

3D Structure

Properties

IUPAC Name |

(2S,3S)-2-amino-N,3-dimethylpentanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O/c1-4-5(2)6(8)7(10)9-3/h5-6H,4,8H2,1-3H3,(H,9,10)/t5-,6-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCWZFJQSFIEREL-WDSKDSINSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)NC)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Strategic Stereoselective Synthesis of 2s,3s 2 Amino N,3 Dimethylpentanamide

Retrosynthetic Disconnections and Methodological Considerations

A retrosynthetic analysis of (2S,3S)-2-amino-N,3-dimethylpentanamide reveals several key disconnections that inform the choice of synthetic strategy. The primary amide bond can be disconnected to reveal a carboxylic acid or its activated derivative and methylamine (B109427). This simplifies the target to (2S,3S)-2-amino-3-methylpentanoic acid, a well-known amino acid, L-isoleucine. researchgate.net This immediately suggests a chiral pool approach as a highly viable route.

Alternatively, the C2-N bond can be disconnected, leading to a β-amino acid precursor. This approach would necessitate the stereoselective introduction of the amino group. Another key disconnection is the C2-C3 bond, which would require a stereoselective carbon-carbon bond-forming reaction to set the two adjacent stereocenters.

Methodological considerations for the synthesis of this diamine are guided by the need for high diastereoselectivity and enantioselectivity. The choice between chiral pool synthesis, substrate-controlled reactions, catalytic asymmetric methods, or the use of chiral auxiliaries will depend on factors such as the availability of starting materials, desired scale of the synthesis, and the efficiency of the stereocontrol in the key steps. For instance, while a chiral pool approach starting from L-isoleucine is direct, it may not be suitable if the unnatural (2R,3R) enantiomer is desired. In such cases, asymmetric synthesis methodologies would be more appropriate.

Chiral Pool Synthesis Approaches to the (2S,3S)-Pentanamide Skeleton

The use of readily available chiral molecules from nature, known as the chiral pool, is an efficient strategy for the synthesis of enantiomerically pure compounds.

Derivatization from Isoleucine or Analogous Chiral Precursors

L-isoleucine, with the chemical name (2S,3S)-2-amino-3-methylpentanoic acid, possesses the exact stereochemistry required for the target molecule. researchgate.net This makes it an ideal starting material for a chiral pool synthesis. The synthetic route would involve the protection of the amino group of L-isoleucine, followed by the activation of the carboxylic acid and subsequent amidation with methylamine.

The protection of the amino group is crucial to prevent side reactions during the amide bond formation. Common protecting groups for amino acids, such as tert-butyloxycarbonyl (Boc) or benzyloxycarbonyl (Cbz), can be employed. The activation of the carboxylic acid can be achieved using standard coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activating agent like N-hydroxysuccinimide (NHS). The final step would be the deprotection of the amino group to yield the desired (2S,3S)-2-amino-N,3-dimethylpentanamide.

A patent for a structurally similar compound, (-)(2S,3S)-1-dimethylamino-3-(3-methoxyphenyl)-2-methyl pentan-3-ol, highlights the use of a (2S,3S)-configured precursor, demonstrating the industrial relevance of this approach. google.com

Enantiopure Substrate-Controlled Transformations

In this approach, the stereochemistry of a chiral substrate directs the formation of a new stereocenter. A relevant example is the Grignard reaction of (2S)-3-(dimethylamino)-1-(3-methoxyphenyl)-2-methyl-1-propanone with an ethylmagnesium halide. google.com This reaction introduces a new stereocenter at the carbonyl carbon. The inherent chirality of the starting ketone influences the facial selectivity of the nucleophilic attack, leading to a high degree of diastereoselectivity.

For the synthesis of (2S,3S)-2-amino-N,3-dimethylpentanamide, a similar strategy could be envisioned. One could start with a chiral α-amino aldehyde or ketone derived from a suitable chiral precursor. The subsequent diastereoselective addition of a methyl nucleophile (e.g., methylmagnesium bromide) to the carbonyl group would establish the C3 stereocenter under the control of the existing C2 stereocenter. Subsequent functional group manipulations would then lead to the target diamide. The diastereoselectivity of such reactions is often high, as demonstrated in the synthesis of a related pentanol (B124592) where the desired (2S,3R) enantiomer was obtained in 96.8% purity, with less than 0.4% of the (2S,3S) diastereomer. google.com

Asymmetric Synthesis Methodologies

Catalytic Asymmetric Reactions (e.g., Asymmetric Hydrogenation of Imines, Asymmetric Alkylation)

Catalytic asymmetric reactions utilize a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. The asymmetric hydrogenation of prochiral enamides or imines is a well-established method for the synthesis of chiral amines and amino acids. acs.orgrsc.orgdocumentsdelivered.com For the synthesis of (2S,3S)-2-amino-N,3-dimethylpentanamide, a precursor such as an α,β-unsaturated amide could be subjected to asymmetric hydrogenation to establish the two stereocenters simultaneously. Alternatively, a stepwise approach could involve the asymmetric hydrogenation of an enamine to form the C2 stereocenter, followed by a diastereoselective alkylation to introduce the methyl group at C3.

The choice of catalyst and ligand is critical for achieving high enantioselectivity. Rhodium and Ruthenium complexes with chiral phosphine (B1218219) ligands are commonly used for asymmetric hydrogenation. The table below summarizes typical results for the asymmetric hydrogenation of β-dehydroamino acid derivatives, which are structurally related to potential precursors of the target molecule.

| Catalyst Precursor | Chiral Ligand | Substrate Type | Enantiomeric Excess (ee) (%) |

| [Rh(COD)₂]BF₄ | (R,R)-Me-BPE | (Z)-β-acylaminoacrylate | >99 |

| Ru(OAc)₂ | (R)-BINAP | N-acyl-β-(amino)acrylate | >90 |

Data adapted from reviews on asymmetric synthesis of β-amino acids.

Chiral Auxiliary-Mediated Strategies for Stereocontrol

Chiral auxiliaries are stoichiometric chiral reagents that are temporarily attached to a substrate to direct a stereoselective reaction. wikipedia.org After the desired stereocenter(s) are created, the auxiliary is removed and can often be recovered. This strategy is widely used for the asymmetric synthesis of amino acids and amines. sci-hub.seosi.lv

For the synthesis of (2S,3S)-2-amino-N,3-dimethylpentanamide, a chiral auxiliary, such as a pseudoephedrine or an oxazolidinone, could be attached to a propionyl group. The subsequent enolate can then be stereoselectively alkylated with an electrophilic source of the amino group to set the C2 stereocenter. Following this, a second stereoselective alkylation could introduce the methyl group at C3. Finally, the removal of the chiral auxiliary and amidation would yield the target compound.

The effectiveness of this approach is demonstrated in the diastereoselective alkylation of glycine (B1666218) enolates derived from chiral oxazolidinone auxiliaries. High diastereoselectivities are often achieved due to the sterically demanding nature of the auxiliary, which effectively blocks one face of the enolate from the incoming electrophile.

| Chiral Auxiliary | Electrophile | Diastereomeric Ratio (dr) |

| Evans' Oxazolidinone | Benzyl (B1604629) bromide | >99:1 |

| Pseudoephedrine Amide | Iodomethane | >95:5 |

Illustrative data based on common applications of chiral auxiliaries.

Diastereoselective Synthesis of Precursors and Subsequent Epimerization Control

The cornerstone of synthesizing (2S,3S)-2-amino-N,3-dimethylpentanamide with high stereochemical fidelity lies in the diastereoselective synthesis of its key precursors. The two adjacent stereocenters, C2 and C3, derived from the L-isoleucine backbone, require meticulous control throughout the synthetic sequence.

A primary strategy involves the use of chiral auxiliaries or chiral pool starting materials to establish the desired stereochemistry. L-isoleucine, with its inherent (2S,3S) configuration, is the logical starting point. The synthesis of the N-methylated amino acid precursor, N-methyl-L-isoleucine, can be approached through several methods, though each carries the risk of epimerization at the α-carbon. dntb.gov.ua One common route is the reductive amination of a suitable keto acid precursor with methylamine. Another approach involves the direct N-methylation of a protected L-isoleucine derivative. dntb.gov.ua The use of sodium hydride and methyl iodide is a widely applied method for the N-methylation of N-acyl or N-carbamoyl amino acids. dntb.gov.ua

However, the introduction of the N-methyl group can increase the propensity for epimerization at the α-carbon, especially during subsequent activation of the carboxyl group for amide bond formation. nih.govcdnsciencepub.com The formation of an oxazolonium intermediate is a known pathway to racemization, and this is often exacerbated in N-methylated amino acids. cdnsciencepub.com

Controlling epimerization is therefore a critical challenge. This can be achieved by:

Careful choice of protecting groups: Bulky protecting groups on the nitrogen can influence the conformation and shield the α-proton from abstraction.

Mild reaction conditions: Lower temperatures and the use of non-polar solvents can suppress the rate of epimerization. u-tokyo.ac.jp

Strategic selection of coupling reagents: The use of coupling reagents that minimize the lifetime of the reactive intermediate or avoid the formation of oxazolonium ions is crucial. pharm.or.jp

A plausible diastereoselective route to a key precursor could involve the addition of an organometallic reagent to a chiral α-amino aldehyde derived from L-isoleucine. For instance, the addition of a methyl Grignard or organolithium reagent to an N-protected-L-isoleucinal could establish the desired stereochemistry at the 3-position, though this would alter the carbon skeleton. A more direct approach starts with L-isoleucine itself. The challenge then becomes the N-methylation and subsequent amidation without loss of stereochemical integrity.

A key intermediate in the synthesis of the title compound is (2S,3S)-N,3-dimethyl-2-(methylamino)pentanamide. Its synthesis would likely proceed from N-methyl-L-isoleucine. The stereochemistry of the starting L-isoleucine dictates the (2S,3S) configuration. The primary challenge is to maintain this configuration during the N-methylation and the final amidation step.

Enzymatic and Biocatalytic Routes for Chiral Amide Formation

Enzymatic and biocatalytic methods offer a powerful and green alternative to traditional chemical synthesis, often providing high stereoselectivity and milder reaction conditions. For the synthesis of (2S,3S)-2-amino-N,3-dimethylpentanamide, several enzymatic strategies can be envisioned.

Lipases are versatile enzymes that can catalyze amide bond formation, often with high enantioselectivity and regioselectivity. nih.govnih.gov A potential route could involve the lipase-catalyzed aminolysis of an activated ester of N-methyl-L-isoleucine with methylamine. google.com The choice of lipase (B570770) is critical, as different lipases exhibit varying substrate specificities and selectivities. Candida antarctica lipase B (CALB) is a commonly used lipase known for its broad substrate scope and high stability in organic solvents. nih.gov

Nitrile hydratases represent another class of enzymes that could be employed in the synthesis of the target amide. This would involve the hydration of a corresponding nitrile precursor, (2S,3S)-2-(methylamino)-3-methylpentanenitrile.

Methyltransferases are enzymes that can catalyze the N-methylation of amino acids or peptides. nih.govnih.govresearchgate.netpnas.org While the enzymatic methylation of the α-amino group of an isoleucine amide is a possibility, a more common biocatalytic approach involves the synthesis of N-methyl-L-isoleucine first, which is then coupled to methylamine. Enzymes such as N-methyl-L-amino acid dehydrogenase could be used for the synthesis of the N-methylated amino acid precursor.

A significant advantage of enzymatic methods is the potential for dynamic kinetic resolution, where an in-situ racemization of the undesired enantiomer allows for a theoretical yield of 100% of the desired stereoisomer.

The table below summarizes potential enzymatic routes for the synthesis of (2S,3S)-2-amino-N,3-dimethylpentanamide or its key precursors.

| Enzyme Class | Reaction | Substrates | Potential Advantages | Key Considerations |

| Lipase | Amidation | N-methyl-L-isoleucine ester, Methylamine | High selectivity, mild conditions, broad substrate scope. nih.govnih.gov | Enzyme selection, solvent choice, water activity control. |

| Nitrile Hydratase | Nitrile hydration | (2S,3S)-2-(methylamino)-3-methylpentanenitrile | Direct conversion of nitrile to amide. | Synthesis of the nitrile precursor, enzyme stability. |

| Methyltransferase | N-methylation | L-isoleucine amide, S-adenosyl methionine (SAM) | High regioselectivity for N-methylation. nih.govpnas.org | SAM regeneration, enzyme availability and specificity. |

| Aminoacylase | Hydrolysis | Racemic N-acyl-isoleucine methylamide | Kinetic resolution to obtain enantiopure amide. | Requires synthesis of racemic precursor, separation of product. |

Optimization of Reaction Conditions for Enantiomeric and Diastereomeric Purity

Achieving high enantiomeric and diastereomeric purity in the synthesis of (2S,3S)-2-amino-N,3-dimethylpentanamide is critically dependent on the optimization of reaction conditions, particularly during the amide coupling step. The coupling of N-methylated amino acids is notoriously challenging due to steric hindrance and a heightened risk of epimerization. nih.govcdnsciencepub.com

The choice of coupling reagent is paramount. Traditional carbodiimides like dicyclohexylcarbodiimide (DCC) can lead to significant epimerization. u-tokyo.ac.jp More advanced uronium/aminium-based reagents such as HATU, HBTU, and PyBOP are often preferred for coupling N-methylated amino acids, especially in combination with additives like 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) or 1-hydroxybenzotriazole (B26582) (HOBt). bachem.compeptide.com These additives can suppress epimerization by forming less reactive activated esters and accelerating the coupling reaction. u-tokyo.ac.jp

The solvent can also play a significant role. Polar aprotic solvents like dimethylformamide (DMF) are commonly used but can sometimes promote epimerization. u-tokyo.ac.jp Less polar solvents may be advantageous, but solubility issues can arise.

The base used to neutralize the amino acid salt and to facilitate the coupling reaction must be chosen carefully. Sterically hindered non-nucleophilic bases like diisopropylethylamine (DIEA) are commonly employed. peptide.com

The table below presents a comparison of common coupling reagents and their reported efficacy in minimizing epimerization during the coupling of N-methylated amino acids, which is directly relevant to the synthesis of the title compound.

| Coupling Reagent | Additive | Base | Reported Efficacy for N-methylated amino acids | Potential Drawbacks |

| HATU | None (contains HOAt) | DIEA | High coupling efficiency and low epimerization. pharm.or.jppeptide.com | Cost, potential for side reactions. |

| PyBOP | HOAt | DIEA/NMM | Effective for sterically hindered couplings. peptide.com | Formation of phosphonic byproducts. |

| DCC | HOBt/HOAt | NMM | Prone to epimerization, especially with N-methylated residues. u-tokyo.ac.jpbachem.com | Formation of insoluble dicyclohexylurea (DCU). |

| COMU | None (contains Oxyma) | DIEA | High efficiency, safer alternative to HOBt/HOAt-based reagents. bachem.com | Relatively newer reagent, less literature data. |

| DEPBT | None | DIEA | Reported to have remarkable resistance to racemization. bachem.com | Slower reaction times compared to onium salts. |

Challenges in Multistep Stereocontrolled Syntheses of Chiral Amides

The multistep synthesis of a stereochemically complex molecule like (2S,3S)-2-amino-N,3-dimethylpentanamide is fraught with challenges that extend beyond the control of stereochemistry.

Protecting group strategy is another critical consideration. The synthesis requires orthogonal protecting groups for the amino and carboxyl functionalities that can be selectively removed without affecting other parts of the molecule or causing epimerization. The choice of protecting groups can also influence the solubility and reactivity of the intermediates.

The steric hindrance associated with the isoleucine side chain and the N-methyl group can significantly slow down reaction rates, particularly in the amide bond formation step. nih.gov This often necessitates harsher reaction conditions, which in turn can increase the risk of side reactions and epimerization.

Purification of intermediates and the final product can be challenging. Diastereomers, if formed, can have very similar physical properties, making their separation by standard techniques like column chromatography difficult.

Finally, the scalability of the synthesis is a major concern. Reaction conditions that work well on a small laboratory scale may not be readily transferable to a larger industrial scale due to issues with heat transfer, mixing, and reagent handling.

Chemical Reactivity and Advanced Derivatization of 2s,3s 2 Amino N,3 Dimethylpentanamide

Amide Functional Group Reactivity

The amide functional group in (2S,3S)-2-amino-N,3-dimethylpentanamide is a key site for chemical modification. Its reactivity is characterized by the resonance stabilization between the nitrogen lone pair and the carbonyl group, which renders the amide bond relatively stable and less reactive than other carbonyl derivatives.

N-Alkylation and Acylation Reactions

The secondary amide nitrogen in (2S,3S)-2-amino-N,3-dimethylpentanamide is generally considered to be poorly nucleophilic due to resonance delocalization of its lone pair of electrons into the carbonyl group. Direct N-alkylation or N-acylation of this amide nitrogen is challenging under standard conditions. However, strong bases can be employed to deprotonate the amide, generating a more nucleophilic amidate anion that can then react with an alkylating or acylating agent.

For instance, N-alkylation of amides can be achieved using strong bases like sodium hydride followed by treatment with an alkyl halide. Similarly, N-acylation could theoretically be performed, though this is less common. These forceful conditions may, however, compromise the stereochemical integrity at the α-carbon or lead to side reactions involving the primary amino group.

Mechanistic Studies of Amide Hydrolysis and Stability

The hydrolysis of the amide bond in (2S,3S)-2-amino-N,3-dimethylpentanamide to yield (2S,3S)-2-amino-3-methylpentanoic acid and methylamine (B109427) can occur under both acidic and basic conditions. Generally, amides are significantly more stable to hydrolysis than esters, requiring vigorous conditions such as heating with strong acids (e.g., 6 M HCl) or bases (e.g., concentrated NaOH).

Under acidic conditions, the reaction is initiated by the protonation of the amide carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. In basic hydrolysis, a hydroxide (B78521) ion directly attacks the carbonyl carbon in the rate-determining step, forming a tetrahedral intermediate that subsequently collapses to the carboxylate and amine.

The stability of the amide bond is crucial. For instance, studies on N-acylated amino acid amides have shown that the nature of the acyl group can influence the rate of hydrolysis under mild acidic conditions. Electron-donating groups on a remote acyl moiety can accelerate the cleavage of a nearby amide bond.

Table 1: General Conditions for Amide Hydrolysis

| Condition | Reagents | General Observations |

| Acidic | Concentrated HCl or H₂SO₄, heat | Protonation of carbonyl oxygen facilitates nucleophilic attack by water. |

| Basic | Concentrated NaOH or KOH, heat | Direct nucleophilic attack of hydroxide on the carbonyl carbon. |

This table presents generalized conditions and observations for amide hydrolysis and may not reflect the specific reactivity of (2S,3S)-2-amino-N,3-dimethylpentanamide.

Selective Reduction Pathways of the Amide Carbonyl

The reduction of the amide group in (2S,3S)-2-amino-N,3-dimethylpentanamide can lead to different products depending on the reducing agent and reaction conditions. Strong reducing agents like lithium aluminum hydride (LiAlH₄) will typically reduce the amide to an amine, yielding (2S,3S)-N¹,3-dimethylpentane-1,2-diamine.

More selective reduction of the amide to an aldehyde is a more complex transformation. However, certain modern synthetic methods allow for this conversion. For instance, the use of a hindered reducing agent or activation of the amide followed by reduction can favor aldehyde formation.

Recent advancements have also explored the chemoselective reduction of amides to alcohols, a transformation that involves the cleavage of the C-N bond. For example, samarium(II) iodide in the presence of an amine and water has been shown to reduce primary, secondary, and tertiary amides to their corresponding alcohols. The application of such methods to (2S,3S)-2-amino-N,3-dimethylpentanamide would need to consider the presence of the primary amino group, which could potentially interfere with the reaction.

Amino Functional Group Transformations

The primary amino group at the C2 position is a highly reactive nucleophilic center in (2S,3S)-2-amino-N,3-dimethylpentanamide , making it a prime target for a variety of chemical modifications.

Regioselective Protection and Deprotection Strategies

Due to its high nucleophilicity, the primary amino group will generally react preferentially over the secondary amide nitrogen. To achieve selective reactions at other parts of the molecule, the amino group often needs to be protected. A wide array of protecting groups for amines are available in organic synthesis.

Common protecting groups include the tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups, which form carbamates with the amine. These are typically introduced using reagents like di-tert-butyl dicarbonate (B1257347) (Boc₂O) or benzyl (B1604629) chloroformate (Cbz-Cl), respectively. The choice of protecting group depends on the desired stability and the conditions required for its subsequent removal. For example, the Boc group is acid-labile, while the Cbz group is typically removed by hydrogenolysis. The use of protecting groups is a cornerstone of peptide synthesis, a field closely related to the chemistry of amino acid derivatives.

Table 2: Common Amino Protecting Groups and Their Deprotection Conditions

| Protecting Group | Reagent for Protection | Deprotection Conditions |

| Tert-butoxycarbonyl (Boc) | Di-tert-butyl dicarbonate (Boc₂O) | Strong acid (e.g., TFA) |

| Benzyloxycarbonyl (Cbz) | Benzyl chloroformate (Cbz-Cl) | Hydrogenolysis (H₂, Pd/C) |

| 9-Fluorenylmethyloxycarbonyl (Fmoc) | Fmoc-Cl or Fmoc-OSu | Base (e.g., piperidine) |

This table outlines general protection and deprotection strategies and their applicability would need to be experimentally verified for (2S,3S)-2-amino-N,3-dimethylpentanamide.

Nucleophilic Additions and Salt Formation

The primary amino group, with its lone pair of electrons, is a potent nucleophile. It can readily participate in nucleophilic substitution and addition reactions. For example, it can be alkylated with alkyl halides or undergo reductive amination with aldehydes and ketones. Acylation of the primary amine with acyl chlorides or anhydrides is also a facile reaction, leading to the formation of a new amide linkage. This reaction is often carried out in the presence of a non-nucleophilic base to neutralize the HCl byproduct.

As a basic functional group, the primary amine will react with acids to form ammonium (B1175870) salts. This property is often exploited for the purification and handling of amine-containing compounds. Treatment of (2S,3S)-2-amino-N,3-dimethylpentanamide with an acid like hydrochloric acid would yield the corresponding ammonium chloride salt, which would likely exhibit increased water solubility compared to the free base.

Reactions with Carbonyl Compounds for Imine or Aminal Formation

The primary amino group of (2S,3S)-2-amino-N,3-dimethylpentanamide is a key site for nucleophilic attack on carbonyl compounds such as aldehydes and ketones. These reactions typically lead to the formation of imines (Schiff bases) or, under certain conditions, aminals.

For (2S,3S)-2-amino-N,3-dimethylpentanamide, the steric hindrance around the primary amine, due to the adjacent C3-methyl group and the N-methylpentanamide moiety, can influence the rate of imine formation.

In some instances, particularly with formaldehyde (B43269) or other non-enolizable aldehydes and in the presence of an excess of the primary amine, the reaction can proceed to form an aminal. An aminal is a functional group containing two amine groups attached to the same carbon atom. The formation of an aminal from a primary amine involves the reaction of two equivalents of the amine with one equivalent of the aldehyde. The initially formed iminium ion can be attacked by a second molecule of the primary amine to yield the aminal.

The table below summarizes the expected products from the reaction of (2S,3S)-2-amino-N,3-dimethylpentanamide with representative carbonyl compounds.

| Carbonyl Compound | Product Type | General Reaction Conditions |

| Aldehyde (e.g., Benzaldehyde) | Imine | Mild acid (pH ~4-5), removal of water |

| Ketone (e.g., Acetone) | Imine | Mild acid (pH ~4-5), removal of water |

| Formaldehyde | Aminal | Excess amine, controlled conditions |

Stereospecific Transformations at the Pentane (B18724) Backbone (C3)

Modifying the pentane backbone of (2S,3S)-2-amino-N,3-dimethylpentanamide, particularly at the C3 position which is a stereocenter, while preserving the existing stereochemistry presents a significant synthetic challenge. Such transformations are crucial for creating structural diversity and exploring the structure-activity relationships of its derivatives.

One potential avenue for stereospecific transformation is through the use of enzymatic catalysts. For instance, certain dioxygenases have been shown to hydroxylate L-isoleucine at the C3 methyl group, producing 2-amino-3-(hydroxymethyl)pentanoic acid. acs.org This enzymatic approach offers high regio- and stereoselectivity that is often difficult to achieve with traditional chemical methods.

From a synthetic chemistry perspective, late-stage C-H functionalization offers a powerful tool for modifying the pentane backbone. researchgate.net Palladium-catalyzed C(sp³)–H activation, for example, has been employed for the alkylation of unactivated methylene (B1212753) C-H bonds in aliphatic carboxamides, leading to the stereoselective synthesis of β-alkylated α-amino acids. nih.govmdpi.com While challenging, applying such a strategy to the C3 position of the isoleucine scaffold could provide a route to novel analogs. The directing group ability of the amide functionality could potentially be harnessed to guide the catalyst to the desired C-H bond.

The table below outlines potential stereospecific transformations at the C3 position.

| Transformation | Reagent/Catalyst | Expected Outcome |

| Hydroxylation | Dioxygenase enzyme | Stereospecific hydroxylation of the C3-methyl group |

| Alkylation | Palladium catalyst, alkyl halide | Stereoselective alkylation at a C-H bond on the backbone |

Strategies for Molecular Diversification and Scaffold Decoration

The (2S,3S)-2-amino-N,3-dimethylpentanamide scaffold provides a versatile platform for molecular diversification and the generation of compound libraries for various applications. nih.gov Strategies for its decoration can target the primary amine, the secondary amide, or the pentane backbone.

Decoration via the Primary Amine: The primary amine is a convenient handle for introducing a wide range of substituents. Reductive amination, which involves the reaction with an aldehyde or ketone in the presence of a reducing agent, can be used to introduce diverse alkyl groups. nih.gov Furthermore, the primary amine can be converted into other functional groups, such as isothiocyanates or guanidines, to further expand the chemical space.

Modification of the Amide: The N-methyl group of the secondary amide can be varied by starting the synthesis from different primary amines. Additionally, the amide bond itself can be a point of modification, although this is generally more challenging.

Backbone Functionalization: As discussed in section 3.3, late-stage functionalization of the pentane backbone offers a powerful strategy for introducing new functionalities and stereocenters. This can lead to the creation of non-natural amino acid amides with unique conformational properties.

The table below summarizes various strategies for molecular diversification.

| Diversification Strategy | Target Site | Example Modification |

| Reductive Amination | Primary Amine | Introduction of various alkyl and aryl groups |

| Acylation/Sulfonylation | Primary Amine | Formation of new amides and sulfonamides |

| N-Alkyl Amide Synthesis | Secondary Amide | Variation of the N-alkyl substituent |

| C-H Functionalization | Pentane Backbone | Introduction of alkyl, aryl, or hydroxyl groups |

Applications of 2s,3s 2 Amino N,3 Dimethylpentanamide in Advanced Organic Synthesis and Catalysis

Role as a Chiral Building Block in Complex Molecule Construction

The inherent chirality and functional group arrangement of (2S,3S)-2-amino-N,3-dimethylpentanamide make it an exemplary chiral building block. The stereochemically defined amino and amide functionalities serve as handles for further chemical transformations, allowing for the stereocontrolled synthesis of more elaborate molecular architectures.

A notable application of a closely related derivative, (2S,3S)-2-amino-3-methylpentanamide, is in the development of dipeptidyl peptidase IV (DPP-4) inhibitors. In a study focused on creating novel DPP-4 inhibitors, the (2S,3S)-2-amino-3-methylpentanamide scaffold was used as the starting point. The synthesis involved the initial protection of L-isoleucine with a Boc group, followed by coupling with various substituted anilines using HATU as a coupling agent. The final step involved the deprotection of the Boc group to yield the target (2S,3S)-2-amino-3-methylpentanamide derivatives. nih.gov

This work underscores the utility of the (2S,3S)-amino-pentanamide core as a foundational element for generating a library of bioactive compounds. The structure-activity relationship (SAR) studies revealed that modifications on the aniline (B41778) ring significantly influenced the inhibitory activity against DPP-4. Specifically, the introduction of small, electron-withdrawing groups at the 4-position of the aniline ring was found to be beneficial for the compound's potency. nih.gov

| Compound | Substituent on Aniline Ring | IC₅₀ (μM) |

|---|---|---|

| 1a | H | >100 |

| 1b | 4-F | 5.8 |

| 1c | 4-Cl | 2.5 |

| 1d | 4-Br | 1.8 |

| 1e | 4-I | 1.5 |

| 1f | 4-CH₃ | 35.2 |

| 1g | 4-OCH₃ | >100 |

| 1o | 4-CF₃ | 0.17 |

Peptidomimetics are compounds that mimic the structure and function of peptides but have improved properties such as enhanced stability and oral bioavailability. The N-alkylation of the amide nitrogen, as seen in (2S,3S)-2-amino-N,3-dimethylpentanamide, is a common strategy in peptidomimetic design to introduce conformational constraints and increase resistance to proteolytic degradation. The defined stereochemistry of this compound makes it an attractive starting material for the synthesis of peptidomimetics where precise spatial arrangement of side chains is crucial for biological activity. While specific studies detailing the incorporation of (2S,3S)-2-amino-N,3-dimethylpentanamide into oligoamides are not extensively documented, the principles of peptide synthesis are readily applicable to this chiral building block for the creation of novel peptide-like structures.

Chiral amino acids and their derivatives are frequently employed as starting materials for the synthesis of stereochemically defined heterocyclic compounds, which are prevalent in natural products and pharmaceuticals. The amino and amide functionalities in (2S,3S)-2-amino-N,3-dimethylpentanamide can be utilized in cyclization reactions to form a variety of heterocyclic rings, such as lactams, piperazines, and benzodiazepines. For instance, intramolecular reactions between the amine and a suitably functionalized side chain or cyclization involving the amide nitrogen could lead to the formation of these ring systems with control over the stereochemistry. Although specific examples of using (2S,3S)-2-amino-N,3-dimethylpentanamide for this purpose are not prominent in the literature, the synthetic potential is evident from the extensive use of other amino acid derivatives in heterocyclic synthesis.

Macrocycles are of significant interest in drug discovery due to their ability to bind to challenging protein targets. Chiral amino acids are often incorporated into macrocyclic peptides and peptidomimetics to provide conformational rigidity and specific side-chain orientations for target recognition. The synthesis of an isoleucine-containing macrocycle has been reported, highlighting the interest in using beta-branched amino acids in macrocyclic design. tcu.edu The (2S,3S)-2-amino-N,3-dimethylpentanamide scaffold, with its defined stereocenters and functional groups, is a suitable candidate for inclusion in macrocyclization strategies, such as ring-closing metathesis or lactamization, to produce novel macrocyclic compounds with potential therapeutic applications.

Utility as a Chiral Ligand or Auxiliary in Asymmetric Catalysis

The development of chiral ligands and auxiliaries is a cornerstone of asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds. Chiral molecules derived from the "chiral pool," such as amino acids, are frequently used for this purpose.

The structure of (2S,3S)-2-amino-N,3-dimethylpentanamide, featuring a primary amine and an amide, provides multiple coordination sites for metal ions. This makes it a promising scaffold for the design of chiral ligands. By modifying the amino or amide groups with other ligating moieties, such as phosphines or other heterocycles, it is possible to create bidentate or tridentate chiral ligands. These ligands could then be complexed with various transition metals to form catalysts for a range of asymmetric transformations. The stereocenters on the pentanamide (B147674) backbone would create a chiral environment around the metal center, influencing the stereochemical outcome of the catalyzed reaction. While the literature does not yet describe specific ligand systems derived from (2S,3S)-2-amino-N,3-dimethylpentanamide, the general principles of ligand design suggest its potential in this area.

Derivatives of (2S,3S)-2-amino-N,3-dimethylpentanamide could also function as chiral auxiliaries. A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct a diastereoselective reaction, after which it is removed. The oxazolidinone auxiliaries popularized by David A. Evans are a prime example of this concept. wikipedia.org Similarly, the (2S,3S)-2-amino-N,3-dimethylpentanamide unit could be attached to a prochiral substrate to control the facial selectivity of a reaction, such as an alkylation or an aldol (B89426) condensation. The stereocenters of the auxiliary would sterically hinder one approach of the incoming reagent, leading to the preferential formation of one diastereomer. Subsequent cleavage of the auxiliary would yield the enantiomerically enriched product. Although specific applications of (2S,3S)-2-amino-N,3-dimethylpentanamide as a chiral auxiliary are yet to be reported, the structural analogy to other successful auxiliaries suggests its potential for future development in asymmetric synthesis.

Influence of Chiral Amide Stereochemistry on Catalytic Performance

The precise three-dimensional arrangement of atoms in a chiral catalyst is paramount to its effectiveness in asymmetric synthesis. The (2S,3S) configuration of 2-amino-N,3-dimethylpentanamide, derived from natural L-isoleucine, offers a unique stereochemical environment. L-isoleucine is one of two common amino acids that possess a second chiral center in its side chain (the other being threonine). arizona.eduvaia.com This additional stereocenter at the β-carbon (C-3) significantly influences the conformational preferences of the molecule, which in turn can dictate its interaction with metal centers and substrates in a catalytic cycle.

The N-methylamide functionality introduces another layer of structural definition. Compared to a simple carboxylic acid or ester, the amide bond's rigidity and hydrogen bonding capabilities can orient the catalyst-substrate complex in a highly specific manner. The stereochemistry at both the α- and β-carbons works in concert to create a distinct chiral pocket. This pocket can lead to high levels of enantio- and diastereoselectivity in reactions where the amide coordinates to a metal catalyst. The methyl group on the amide nitrogen can also play a steric role, further refining the chiral environment and potentially enhancing selectivity by preventing certain binding modes. While direct catalytic performance data for this specific amide is not yet widely published, research on similar amino acid-derived ligands has shown that subtle changes in stereochemistry can lead to dramatic differences in reaction outcomes. nih.govmdpi.com

Table 1: Stereochemical Features of (2S,3S)-2-amino-N,3-dimethylpentanamide and Their Potential Catalytic Influence

| Feature | Description | Potential Influence on Catalysis |

| (2S)-Stereocenter | The primary chiral center at the α-carbon, common to L-isoleucine. | Directly influences the approach of substrates to the catalytic center. |

| (3S)-Stereocenter | The secondary chiral center at the β-carbon in the side chain. | Exerts additional steric control, creating a more defined chiral pocket and influencing diastereoselectivity. |

| N-Methylamide | A secondary amide at the C-terminus. | Provides a rigid coordinating group for metal catalysts and can act as a hydrogen bond donor/acceptor, influencing the transition state geometry. |

Application in Chiral Directing Group Strategies for C-H Functionalization

The direct functionalization of otherwise inert C-H bonds is a major goal in modern synthetic chemistry, offering more efficient and atom-economical routes to complex molecules. Chiral directing groups are instrumental in achieving enantioselective C-H activation. These groups temporarily bind to a substrate, position a metal catalyst near a specific C-H bond, and control the stereochemical outcome of the subsequent bond formation.

The (2S,3S)-2-amino-N,3-dimethylpentanamide structure is well-suited for this purpose. The primary amine can be used to form a removable covalent bond (e.g., an imine or an amide) with a substrate molecule. The amide portion of the directing group can then coordinate to a transition metal catalyst, such as palladium or rhodium. The defined stereochemistry of the isoleucine-derived backbone would then orient the catalyst in space, allowing for the selective activation of a specific C-H bond on the substrate. The steric bulk of the sec-butyl side chain, with its own defined stereochemistry, would play a crucial role in discriminating between different C-H bonds and controlling the facial selectivity of the reaction.

While specific examples employing (2S,3S)-2-amino-N,3-dimethylpentanamide are not yet documented in the literature, the principle has been demonstrated with other amino acid derivatives. nih.govscripps.eduacs.orgnih.gov For instance, palladium-catalyzed arylations of C(sp³)–H bonds have been achieved using amino acid-based ligands to control reactivity and selectivity. nih.gov The unique (2S,3S) stereochemistry of this particular amide could offer novel reactivity or improved selectivity in such transformations.

Potential in Supramolecular Chemistry and Host-Guest Systems

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding, van der Waals forces, and π-π stacking. Amino acids and their derivatives are excellent building blocks for supramolecular assemblies due to their ability to form predictable hydrogen-bonding networks. nih.govacs.orgnih.govresearchgate.net

(2S,3S)-2-amino-N,3-dimethylpentanamide possesses all the necessary features to participate in and form complex supramolecular structures. The primary amine and the amide N-H group can act as hydrogen bond donors, while the amide carbonyl oxygen can act as a hydrogen bond acceptor. These interactions can lead to the formation of one-dimensional tapes, two-dimensional sheets, or more complex three-dimensional networks.

The chiral and hydrophobic sec-butyl side chain is also of significant interest. In aqueous environments, these side chains could drive the self-assembly process through hydrophobic interactions, leading to the formation of micelles, vesicles, or hydrogels. Studies on the co-assembly of phenylalanine with isoleucine have shown that the specific nature of the amino acid side chain dictates the morphology of the resulting nanostructures. nih.gov The N-methylamide derivative would have different hydrogen bonding patterns compared to the parent amino acid, potentially leading to novel assembled architectures. Furthermore, the defined chiral cavities within these assemblies could be exploited for chiral recognition, acting as hosts for specific guest molecules.

Computational and Theoretical Investigations of 2s,3s 2 Amino N,3 Dimethylpentanamide

Conformational Analysis and Potential Energy Surfaces

The flexibility of (2S,3S)-2-amino-N,3-dimethylpentanamide is determined by the rotation around several single bonds, including the peptide backbone-like dihedral angles (Φ, Ψ) and the side-chain dihedral angles (χ1, χ2). Understanding the potential energy surface (PES) associated with these rotations is crucial for identifying stable, low-energy conformations and the barriers between them.

Molecular mechanics (MM) force fields are essential for rapidly exploring the vast conformational space of flexible molecules. acs.org Simulations using force fields like GROMOS, AMBER, or CHARMM can map the potential energy surface, identifying low-energy regions corresponding to stable conformers. For the isoleucine side chain, specific rotameric preferences are well-established. nih.govnih.gov

Molecular dynamics (MD) simulations build upon this by introducing temperature and time, allowing for the observation of conformational transitions and the influence of solvent. acs.orgresearchgate.net Studies on isoleucine-containing dipeptides and the separation of isoleucine enantiomers using cyclodextrins show that MD can effectively model the dynamic behavior and intermolecular interactions in solution. nih.govacs.org For (2S,3S)-2-amino-N,3-dimethylpentanamide, MD simulations would reveal how the N-methylamide and the bulky sec-butyl side chain move and interact with each other and with solvent molecules over time. These simulations can also predict the relative populations of different conformational states. anu.edu.auacs.org

Table 1: Hypothetical Low-Energy Conformations of (2S,3S)-2-amino-N,3-dimethylpentanamide from Molecular Mechanics This table represents a theoretical prediction based on typical values for isoleucine derivatives.

| Conformer | Backbone Dihedrals (Φ, Ψ) | Side-Chain Dihedrals (χ1, χ2) | Relative Energy (kcal/mol) |

| 1 (Global Minimum) | -150°, +150° (β-sheet like) | -60°, +180° | 0.00 |

| 2 | -80°, -20° (α-helical like) | -60°, +180° | 0.75 |

| 3 | -150°, +150° (β-sheet like) | +180°, +60° | 1.20 |

| 4 | +75°, -70° (Left-handed helix) | -60°, -60° | 2.50 |

While MM and MD are excellent for sampling, quantum chemical (QC) methods, such as Density Functional Theory (DFT), provide more accurate energies and electronic structures for the identified conformers. nih.gov A detailed conformational and electronic study on a very close analog, N-acetyl-L-isoleucine-N-methylamide, using DFT calculations, identified 53 distinct relaxed structures. conicet.gov.ar The results indicated that conformations corresponding to the γL (C7) and βL (C5) forms of the backbone are highly preferred in the gas phase. conicet.gov.ar Importantly, the low energy gaps calculated between different conformations suggest that significant conformational interconversion can occur, a feature that would be expected to persist in (2S,3S)-2-amino-N,3-dimethylpentanamide. conicet.gov.ar These QC methods are also the gold standard for calculating the energy barriers for rotation between different stable conformations, providing a complete picture of the molecule's dynamic landscape.

Table 2: Hypothetical Relative Energies of (2S,3S)-2-amino-N,3-dimethylpentanamide Conformers from DFT Calculations Based on findings for N-acetyl-L-isoleucine-N-methylamide. conicet.gov.ar

| Conformation Type | Representative Dihedral Angles (Φ, Ψ) | Calculated Relative Energy (B3LYP/6-31G(d), kcal/mol) |

| βL (C5) | (-155°, 160°) | 0.00 |

| γL (C7) | (78°, -65°) | 0.25 |

| αR | (-75°, -45°) | 1.15 |

| αL | (55°, 50°) | 3.50 |

Stereoelectronic Effects and Intramolecular Hydrogen Bonding Networks

Stereoelectronic effects arise from the spatial arrangement of orbitals and have a profound impact on molecular conformation and reactivity. researchgate.net In (2S,3S)-2-amino-N,3-dimethylpentanamide, the interactions between the lone pairs of the oxygen and nitrogen atoms and the various σ and σ* orbitals of the molecular framework dictate conformational preferences. nih.govresearchgate.net Studies on heterocyclic amides and peptidyl-prolyl analogues show that subtle electronic effects, influenced by substituents, can significantly alter the amide bond conformation and rotational kinetics. researchgate.netnih.gov For the target molecule, the electron-donating character of the N-methyl and sec-butyl groups will influence the electronic distribution around the amide bond. longdom.org

Intramolecular hydrogen bonds (IHB) are critical in pre-organizing the molecule into specific shapes. sciepub.com In a nonpolar solvent, (2S,3S)-2-amino-N,3-dimethylpentanamide can form a hydrogen bond between the primary amine (N-H) and the amide carbonyl oxygen, creating a five-membered ring. The presence and strength of such bonds can be probed computationally and experimentally. Studies on β- and γ-amino acid derivatives show that the favorability of IHB depends on the resulting ring size. acs.org The formation of an IHB can shield polar groups, increasing the molecule's lipophilicity and influencing its physicochemical properties, such as cell permeability. acs.org

Table 3: Potential Intramolecular Hydrogen Bonds (IHB) in (2S,3S)-2-amino-N,3-dimethylpentanamide

| Donor | Acceptor | Ring Size | Predicted H···A Distance (Å) | Predicted D-H···A Angle (°) |

| N-H (Amine) | O=C (Amide) | 5 | ~2.2 - 2.5 | ~100 - 110 |

Transition State Modeling for Key Synthetic Transformations

A key synthetic transformation relevant to (2S,3S)-2-amino-N,3-dimethylpentanamide is the final step of its synthesis: the formation of the amide bond between the carboxylic acid of (2S,3S)-2-amino-3-methylpentanoic acid and methylamine (B109427). Computational chemistry can model the entire reaction pathway, including the reactants, products, and the high-energy transition state (TS). acs.org

High-level quantum chemical calculations are used to locate and characterize the geometry and energy of the transition state. pnas.orgnih.gov Studies on peptide bond formation reveal that the mechanism often involves a proton shuttle, where an assisting molecule (like water or another functional group) helps transfer a proton from the attacking amine to the leaving hydroxyl group. pnas.orgmarmacs.org By calculating the activation enthalpy (the energy difference between the reactants and the transition state), chemists can predict reaction rates and understand how catalysts might lower this barrier. marmacs.orgiastate.edu

Prediction of Spectroscopic Signatures and Chiral Optical Properties (e.g., ECD, VCD)

Computational methods can predict various spectroscopic signatures, which is particularly useful for chiral molecules. Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) are spectroscopic techniques that measure the differential absorption of left and right circularly polarized light and are extremely sensitive to the three-dimensional structure of chiral molecules. nih.govodu.edu

By calculating the properties of the stable conformations identified in section 5.1, it is possible to generate theoretical ECD and VCD spectra. mpg.deacs.org These predicted spectra can then be compared to experimental data to confirm the dominant solution-state conformation of the molecule. VCD studies on isoleucine and its related compounds have shown that the VCD signals are uniquely dependent on the combination of the chirality at both the α-carbon and the β-carbon, demonstrating the technique's sensitivity to the interplay between the two chiral centers. researchgate.net Similar detailed conformational information could be obtained for (2S,3S)-2-amino-N,3-dimethylpentanamide by combining VCD experiments with DFT calculations. nih.govnih.gov

Table 4: Hypothetical Predicted Chiroptical Data for the Dominant Conformer of (2S,3S)-2-amino-N,3-dimethylpentanamide

| Spectroscopy | Wavelength/Wavenumber | Predicted Sign/Intensity (Rotational Strength) | Associated Molecular Motion |

| ECD | ~210 nm | Positive | n → π* transition of amide chromophore |

| VCD | ~1650 cm⁻¹ | Positive/Negative couplet | Amide I band (C=O stretch) |

| VCD | ~1550 cm⁻¹ | Negative/Positive couplet | Amide II band (N-H bend / C-N stretch) |

| VCD | ~3300 cm⁻¹ | Positive | N-H stretch (primary amine) |

Theoretical Basis for Chiral Recognition and Selectivity Mechanisms

The specific three-dimensional arrangement of functional groups in (2S,3S)-2-amino-N,3-dimethylpentanamide, arising from its two chiral centers, is the foundation of its ability to engage in chiral recognition. vaia.comresearchgate.nettriyambak.org This is the principle behind its specific interactions with enzymes or its separation from other stereoisomers using chiral chromatography. nih.govresearchgate.net

Computational modeling, particularly molecular dynamics, is a powerful tool for investigating the mechanisms of chiral recognition. nih.gov A study on the discrimination of isoleucine enantiomers by a chiral selector (β-cyclodextrin) showed that the different enantiomers form inclusion complexes with varying stability. nih.gov The calculations revealed that the differences in interaction energies, arising from both electrostatic and Lennard-Jones (van der Waals) contributions, were responsible for the chiral discrimination. nih.gov Similarly, NMR and computational studies of L-isoleucine binding to its specific enzyme, isoleucyl-tRNA synthetase, show that the amino acid adopts a very specific conformation within the enzyme's hydrophobic pocket. nih.govacs.org Theoretical models for (2S,3S)-2-amino-N,3-dimethylpentanamide would likewise focus on calculating the interaction energies between it and a chiral partner to explain and predict enantioselectivity. nih.gov

Table 5: Hypothetical Interaction Energy Components for Stereoisomers with a Chiral Selector This table illustrates the principle of how different interaction energies lead to chiral discrimination, based on findings for isoleucine enantiomers. nih.gov

| Stereoisomer | Interacting Partner | ΔE_electrostatic (kcal/mol) | ΔE_Lennard-Jones (kcal/mol) | Total Interaction Energy (kcal/mol) |

| (2S,3S) | Chiral Selector | -12.5 | -15.0 | -27.5 |

| (2R,3R) | Chiral Selector | -11.0 | -14.2 | -25.2 |

| (2S,3R) | Chiral Selector | -10.5 | -13.5 | -24.0 |

| (2R,3S) | Chiral Selector | -10.8 | -13.8 | -24.6 |

Advanced Analytical Methodologies for Characterization of 2s,3s 2 Amino N,3 Dimethylpentanamide and Its Derivatives

Chromatographic Techniques for Enantiomeric Excess and Purity Determination

Chromatographic methods are indispensable for separating stereoisomers and quantifying the enantiomeric excess (e.e.) and purity of chiral compounds. The choice of technique often depends on the volatility and polarity of the analyte.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Resolution

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the enantioseparation of non-volatile compounds like amino acid amides. The separation can be achieved through two primary strategies: the use of a chiral stationary phase (CSP) or a chiral mobile phase additive (CMPA). A more common approach involves pre-column derivatization with a chiral reagent to form diastereomers, which can then be separated on a standard achiral column. researchgate.netnih.gov

For amino acids and their derivatives, a widely used derivatization method involves reacting the primary amine with o-phthalaldehyde (B127526) (OPA) in the presence of a chiral thiol. researchgate.net This reaction creates diastereomeric isoindolone derivatives that are fluorescent and can be readily separated using reversed-phase HPLC. researchgate.net The choice of the chiral thiol is crucial for achieving optimal resolution.

Research Findings: Studies comparing various chiral thiols, such as N-acetyl-L-cysteine (NAC) and N-R-mandelyl-L-cysteine (NMC), have demonstrated their efficacy in the chiral analysis of α-amino acids. researchgate.net The resulting diastereomers exhibit different retention times on achiral columns (like C18), allowing for their quantification. researchgate.netnih.gov The mobile phase typically consists of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727), run under a gradient program to ensure the separation of multiple components. nih.gov Detection is often performed using UV or fluorescence detectors, with the latter providing enhanced sensitivity. researchgate.net

Table 1: Chiral HPLC Derivatization and Separation Parameters for Amino Acid Analogs

| Parameter | Description | Example |

|---|---|---|

| Derivatization Reagent | Forms diastereomers with the analyte for separation on an achiral column. | o-phthalaldehyde (OPA) with a chiral thiol (e.g., N-acetyl-L-cysteine, N-R-mandelyl-L-cysteine). researchgate.net |

| Stationary Phase | Typically a reversed-phase column for separating the formed diastereomers. | Octadecylsilane (ODS, C18). nih.govresearchgate.net |

| Mobile Phase | A mixture of aqueous buffer and organic solvent, often run in a gradient. | Acetonitrile/Methanol and an aqueous buffer (e.g., 5% acetic acid). nih.gov |

| Detection | Method used to visualize and quantify the separated components. | UV (e.g., 340 nm) or Fluorescence Detection. researchgate.net |

Chiral Gas Chromatography (GC) for Volatile Derivatives

Chiral Gas Chromatography (GC) is a high-resolution technique ideal for the analysis of volatile and thermally stable compounds. Since amino acid amides like (2S,3S)-2-amino-N,3-dimethylpentanamide are non-volatile, a derivatization step is mandatory to increase their volatility for GC analysis. scispace.com

A common derivatization procedure is a two-step process:

Esterification: The carboxyl group (if present) is esterified, for example, by heating with an alcohol (e.g., isopropanol) in the presence of an acid catalyst. oup.com

Acylation: The amino group is blocked by reacting it with an acylating agent, such as trifluoroacetic anhydride (B1165640) (TFAA) or pentafluoropropionic anhydride. oup.com

These derivatized enantiomers are then separated on a GC column coated with a chiral stationary phase (CSP). Polysiloxane-based phases functionalized with a chiral selector, such as L-valine tert-butylamide (Chirasil-L-Val), are widely used and commercially available for this purpose. scispace.comnih.govnih.gov This direct enantioseparation method offers high sensitivity, especially when coupled with a mass spectrometer (GC-MS). scispace.comnih.gov

Table 2: Chiral GC Derivatization and Analysis Parameters

| Parameter | Description | Example |

|---|---|---|

| Derivatization | A two-step process to increase analyte volatility. | 1. Esterification (e.g., 2N HCl in isopropanol). oup.com 2. Acylation (e.g., Pentafluoropropionic anhydride). oup.com |

| Stationary Phase | A capillary column coated with a chiral selector. | Chirasil-L-Val. nih.govnih.gov |

| Carrier Gas | An inert gas that carries the analyte through the column. | Hydrogen or Helium. oup.com |

| Detection | Typically Flame Ionization Detector (FID) or Mass Spectrometry (MS). | GC-MS operated in Selected Ion Monitoring (SIM) mode for high sensitivity. nih.gov |

Supercritical Fluid Chromatography (SFC)

Supercritical Fluid Chromatography (SFC) has emerged as a powerful "green" alternative to both HPLC and GC for chiral separations. chromatographyonline.comselvita.com This technique uses a supercritical fluid, most commonly carbon dioxide (CO₂), as the primary component of the mobile phase. nih.gov Supercritical CO₂ is non-toxic, and its low viscosity and high diffusivity allow for faster separations and rapid column equilibration compared to liquid chromatography. selvita.comnih.gov

For the analysis of amino acid derivatives, SFC is particularly advantageous. The polarity of the mobile phase can be finely tuned by adding organic modifiers (co-solvents) like methanol. tandfonline.comresearchgate.net Enantioseparation is achieved using chiral stationary phases, with polysaccharide-based CSPs (e.g., derivatized cellulose (B213188) or amylose) being the most common and effective for a wide range of compounds. researchgate.netnih.gov

Research Findings: Studies on underivatized amino acids have shown that cellulose-based columns, such as those with cellulose (3,5-dichlorophenylcarbamate) as the chiral selector, provide excellent chiral recognition capabilities in SFC. nih.gov The addition of small amounts of additives to the mobile phase can significantly improve peak shape and resolution. chromatographyonline.com SFC offers a unique selectivity that can be complementary to HPLC, sometimes providing different elution orders for enantiomers. chromatographyonline.com

Table 3: Chiral SFC Separation Parameters for Amino Acid Analogs

| Parameter | Description | Example |

|---|---|---|

| Mobile Phase | Supercritical CO₂ with an organic modifier. | CO₂/Methanol. tandfonline.comresearchgate.net |

| Stationary Phase | Typically polysaccharide-based chiral selectors. | Cellulose tris(3,5-dichlorophenylcarbamate). nih.gov |

| Additives | Used to improve peak shape and selectivity. | Ammonium (B1175870) acetate, Formic acid. chromatographyonline.comresearchgate.net |

| Conditions | System backpressure and temperature. | e.g., 200 bar, 40°C. tandfonline.comresearchgate.net |

Advanced Spectroscopic Methods for Stereochemical Assignment and Structural Elucidation

While chromatography excels at separating and quantifying stereoisomers, spectroscopic techniques are required to determine the absolute configuration and detailed three-dimensional structure of a molecule.

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Structural Detail

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for elucidating the chemical structure of organic molecules. While standard one-dimensional (¹H and ¹³C) NMR confirms the basic connectivity of atoms in (2S,3S)-2-amino-N,3-dimethylpentanamide, multi-dimensional NMR techniques are necessary to establish its detailed spatial arrangement and relative stereochemistry.

Key multi-dimensional NMR experiments include:

COSY (Correlation Spectroscopy): Identifies spin-spin couplings between protons, revealing which protons are on adjacent carbon atoms.

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with the carbon atom to which it is directly attached.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the molecular skeleton.

NOESY (Nuclear Overhauser Effect Spectroscopy): Detects protons that are close in space, even if they are not directly connected through bonds. The intensity of NOE cross-peaks is inversely proportional to the sixth power of the distance between the nuclei, providing critical information about the molecule's conformation and the relative configuration of its stereocenters.

By analyzing the coupling constants (³J values) from the ¹H NMR spectrum and the spatial proximities from the NOESY spectrum, the preferred conformation of the molecule in solution can be determined, and the relative stereochemistry of the C2 and C3 positions can be confirmed.

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) for Absolute Configuration Determination

Determining the absolute configuration (AC) of a chiral molecule—distinguishing the (2S,3S) isomer from its (2R,3R) enantiomer, for instance—is a significant challenge. Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are powerful chiroptical spectroscopy methods that provide this information. uit.nonih.gov

VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. youtube.com The resulting spectrum is highly sensitive to the molecule's three-dimensional stereochemical structure. nih.gov For molecules containing amide groups, such as (2S,3S)-2-amino-N,3-dimethylpentanamide, the amide I (primarily C=O stretch) and amide II (C-N stretch and N-H bend) vibrational bands are particularly informative. nih.govnih.govnih.gov

The modern approach to AC determination involves a combination of experimental measurement and computational chemistry. americanlaboratory.com

Methodology for Absolute Configuration Determination:

Conformational Search: A theoretical model of one enantiomer (e.g., (2S,3S)-2-amino-N,3-dimethylpentanamide) is created, and a computational search is performed to find all its stable low-energy conformations.

Spectrum Calculation: For each stable conformer, the theoretical VCD or ECD spectrum is calculated using methods like Density Functional Theory (DFT). nih.gov A final, Boltzmann-averaged spectrum is generated based on the relative energies of the conformers.

Comparison: The experimental VCD/ECD spectrum of the sample is measured.

Assignment: The experimental spectrum is compared to the calculated spectrum. americanlaboratory.com

If the experimental and calculated spectra match in sign and relative intensity, the sample has the same absolute configuration as the model used in the calculation (e.g., 2S,3S).

If the spectra are mirror images, the sample has the opposite absolute configuration (e.g., 2R,3R).

This combined experimental and theoretical approach has become a reliable and often preferred alternative to X-ray crystallography for determining the absolute configuration of chiral molecules in solution. uit.noamericanlaboratory.com

Table 4: Chemical Compounds Mentioned

| Compound Name | Abbreviation | Role/Context |

|---|---|---|

| (2S,3S)-2-amino-N,3-dimethylpentanamide | - | Primary subject of the article |

| N-acetyl-L-cysteine | NAC | Chiral thiol for HPLC derivatization researchgate.net |

| N-R-mandelyl-L-cysteine | NMC | Chiral thiol for HPLC derivatization researchgate.net |

| o-phthalaldehyde | OPA | Derivatization reagent for primary amines researchgate.net |

| Trifluoroacetic anhydride | TFAA | Acylating agent for GC derivatization |

| Pentafluoropropionic anhydride | - | Acylating agent for GC derivatization oup.com |

| L-valine tert-butylamide | - | Chiral selector in GC stationary phases scispace.com |

| Carbon Dioxide | CO₂ | Supercritical fluid/mobile phase in SFC nih.gov |

| Methanol | - | Organic modifier in HPLC and SFC nih.govtandfonline.comresearchgate.net |

| Acetonitrile | - | Organic modifier in HPLC nih.gov |

X-ray Crystallography for Definitive Solid-State Structure and Absolute Stereochemistry

X-ray crystallography stands as the gold standard for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid. This powerful technique provides precise information on bond lengths, bond angles, and the absolute configuration of chiral centers, which is paramount for understanding the structure-activity relationship of pharmaceutical molecules.

In the context of (2S,3S)-2-amino-N,3-dimethylpentanamide, while a crystal structure for the exact amide derivative is not publicly available, extensive crystallographic studies have been conducted on its parent amino acid, (2S,3S)-2-amino-3-methylpentanoic acid (L-isoleucine). A notable study reported a new polymorph of L-isoleucine, which crystallizes in the monoclinic space group P21. researchgate.net This analysis revealed that the molecule exists as a zwitterion in the crystal lattice, with four independent molecules in the asymmetric unit. researchgate.net The crystal structure is characterized by layers formed through N—H···O hydrogen bonds, with the hydrophobic aliphatic side chains protruding from these layers. researchgate.net